Cas no 1185319-67-8 ((3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride)

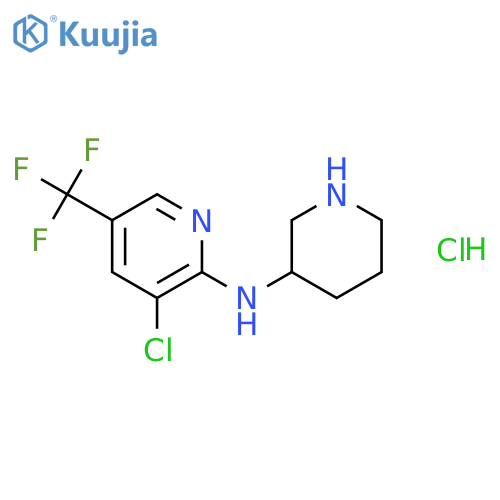

1185319-67-8 structure

商品名:(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride

- 3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine,hydrochloride

- 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride

- 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)

- 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-aminehydrochloride

- (3-Chloro-5-trifluoroMethyl-pyridin-2-yl)-piperidin-3-yl-aMine hydrochloride, 98+% C11H14Cl2F3N3, MW: 316.15

- DTXSID50671542

- AKOS015941544

- 3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride

- DB-299684

- 1185319-67-8

- 3-chloro-N-(3-piperidyl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride

-

- MDL: MFCD09877741

- インチ: InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6H2,(H,17,18);1H

- InChIKey: DHXOSYKCPXRSFX-UHFFFAOYSA-N

- ほほえんだ: C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl

計算された属性

- せいみつぶんしりょう: 315.0516873g/mol

- どういたいしつりょう: 315.0516873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 275

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37Ų

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801871-500mg |

3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride |

1185319-67-8 | 97% | 500mg |

¥5763.00 | 2024-08-09 | |

| Chemenu | CM176395-1g |

3-chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride |

1185319-67-8 | 95% | 1g |

$705 | 2023-02-03 | |

| Chemenu | CM176395-1g |

3-chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride |

1185319-67-8 | 95% | 1g |

$599 | 2021-08-05 |

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride 関連文献

-

Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

1185319-67-8 ((3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride) 関連製品

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 249916-07-2(Borreriagenin)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量